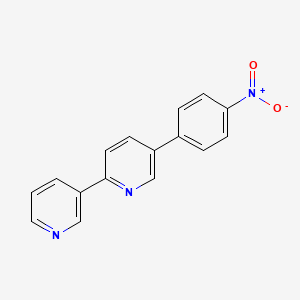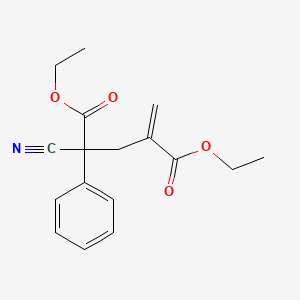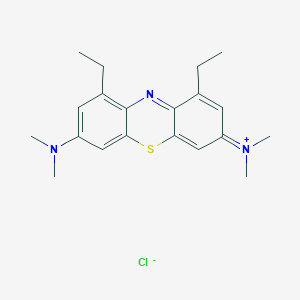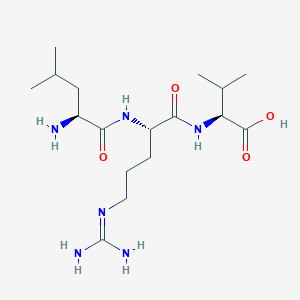
5-(4-Nitrophenyl)-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrophenyl)-2,3’-bipyridine: is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. The presence of a nitrophenyl group at the 5-position of one of the pyridine rings makes this compound particularly interesting for various chemical and biological applications. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-2,3’-bipyridine typically involves the coupling of 4-nitrophenyl derivatives with bipyridine precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated nitrophenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of 5-(4-Nitrophenyl)-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted bipyridine derivatives.
科学的研究の応用
Chemistry: 5-(4-Nitrophenyl)-2,3’-bipyridine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in the synthesis of metal-organic frameworks and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl group can interact with biological targets, making it a useful scaffold for drug design.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in diseases such as cancer and bacterial infections.
Industry: In the industrial sector, 5-(4-Nitrophenyl)-2,3’-bipyridine is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
作用機序
The mechanism of action of 5-(4-Nitrophenyl)-2,3’-bipyridine and its derivatives involves the interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, influencing the redox state of the target molecules. Additionally, the bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes and other metal-dependent biological processes.
類似化合物との比較
4-Nitrophenyl-2,2’-bipyridine: Similar structure but with the nitrophenyl group at a different position.
5-(4-Aminophenyl)-2,3’-bipyridine: The amino derivative of 5-(4-Nitrophenyl)-2,3’-bipyridine.
5-(4-Methylphenyl)-2,3’-bipyridine: The methyl derivative of 5-(4-Nitrophenyl)-2,3’-bipyridine.
Uniqueness: 5-(4-Nitrophenyl)-2,3’-bipyridine is unique due to the presence of the nitrophenyl group at the 5-position, which significantly influences its electronic properties and reactivity. This makes it distinct from other bipyridine derivatives and suitable for specific applications in coordination chemistry, materials science, and medicinal chemistry.
特性
CAS番号 |
917897-51-9 |
|---|---|
分子式 |
C16H11N3O2 |
分子量 |
277.28 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)15-6-3-12(4-7-15)13-5-8-16(18-11-13)14-2-1-9-17-10-14/h1-11H |
InChIキー |
AFUUWFMJUZUYJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)


![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)


![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)





